molecular formula C16H21NO3 B14399833 Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate CAS No. 89787-30-4

Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate

Cat. No.: B14399833
CAS No.: 89787-30-4
M. Wt: 275.34 g/mol
InChI Key: BLHAUESRKKODDY-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the necessary functional groups in a controlled manner, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the cyclohexanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexanone moiety may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)-3-(2-oxocyclopentyl)benzoate
  • Methyl 4-(dimethylamino)-3-(2-oxocycloheptyl)benzoate
  • Methyl 4-(dimethylamino)-3-(2-oxocyclooctyl)benzoate

Uniqueness

Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a variety of chemical reactions and interactions that similar compounds may not be able to undergo.

Properties

CAS No.

89787-30-4

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate

InChI

InChI=1S/C16H21NO3/c1-17(2)14-9-8-11(16(19)20-3)10-13(14)12-6-4-5-7-15(12)18/h8-10,12H,4-7H2,1-3H3

InChI Key

BLHAUESRKKODDY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)C2CCCCC2=O

Origin of Product

United States

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